6,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one
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Overview
Description
6,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[33]heptan-1-one is a complex organic compound featuring a spirocyclic structure with fluorine and boron atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one typically involves multiple steps. One common method includes the reaction of a suitable spirocyclic precursor with fluorinating agents and boron-containing reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates and hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
6,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
6,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism by which 6,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one exerts its effects involves interactions with specific molecular targets. The fluorine atoms can enhance the compound’s reactivity and stability, while the boron-containing moiety can participate in various chemical transformations. The spirocyclic structure provides rigidity and unique spatial orientation, influencing the compound’s behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Isopropenylboronic acid pinacol ester
Uniqueness
6,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[33]heptan-1-one is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C13H19BF2O3 |
---|---|
Molecular Weight |
272.10 g/mol |
IUPAC Name |
6,6-difluoro-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-3-one |
InChI |
InChI=1S/C13H19BF2O3/c1-10(2)11(3,4)19-14(18-10)8-5-9(17)12(8)6-13(15,16)7-12/h8H,5-7H2,1-4H3 |
InChI Key |
UDZUOAIKEPBDGE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC(=O)C23CC(C3)(F)F |
Origin of Product |
United States |
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